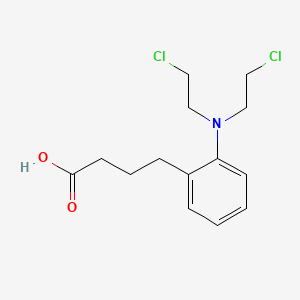

Ortho-chlorambucil

Description

Historical Context of Nitrogen Mustards as Chemotherapeutic Agents

The genesis of chemotherapy is deeply intertwined with the study of nitrogen mustards, compounds initially recognized for their vesicant properties during World War I fda.govnih.gov. The accidental discovery that exposure to nitrogen mustard gas led to a significant reduction in white blood cell counts during World War II prompted researchers to explore their potential as antineoplastic agents nih.govdrugbank.com. In the 1940s, pharmacologists Alfred Gilman and Louis Goodman pioneered the therapeutic use of nitrogen mustards, administering them intravenously to patients with malignant lymphoma, marking a pivotal moment in the birth of modern cancer chemotherapy nih.govdrugbank.com. These agents, characterized by their ability to alkylate DNA, became foundational in cancer pharmacotherapy, with derivatives like mechlorethamine, cyclophosphamide, chlorambucil (B1668637), and melphalan (B128) serving as early frontline treatments fda.govcore.ac.ukchemicalbook.com. Despite their initial success, the dose-limiting toxicities and development of drug resistance necessitated ongoing research into structural modifications to improve their therapeutic index fda.govcore.ac.ukgpatindia.com.

Overview of Chlorambucil as a Benchmark Alkylating Agent

Chlorambucil, an aromatic nitrogen mustard, emerged in the 1950s as a less toxic and orally bioavailable alternative to earlier aliphatic nitrogen mustards chemicalbook.com. It functions as a bifunctional alkylating agent, primarily targeting DNA. Its mechanism involves the formation of covalent bonds with nucleophilic sites on DNA bases, predominantly the N7 position of guanine, leading to both mono-adducts and DNA cross-links (inter- and intra-strand) nih.govchemicalbook.combmj.comwikipedia.org. These DNA modifications disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells nih.govdrugbank.comchemicalbook.combmj.comwikipedia.org. Chlorambucil has been a benchmark treatment for various hematological malignancies, including chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma, and is recognized for its ability to inhibit cell proliferation chemicalbook.combmj.comwikipedia.orggoogle.comresearchgate.net. Its chemical structure features a butanoic acid chain attached to a phenyl ring, which is substituted with a bis(2-chloroethyl)amino group google.compharmacompass.com.

Significance of Positional Isomerism in Modulating Drug Action and Properties

Isomerism, the phenomenon where compounds share the same molecular formula but differ in the arrangement of their atoms, is a fundamental concept in medicinal chemistry with profound implications for drug action nih.govresearchgate.netmdpi.compipitech.com. Positional isomers, a subtype of structural isomers, differ in the location of a functional group or substituent on a carbon skeleton or aromatic ring researchgate.netmdpi.compatsnap.com. Even minor changes in the position of a substituent can significantly alter a molecule's physical properties (e.g., solubility, melting point), chemical reactivity, metabolic pathways, and interactions with biological targets, such as enzymes and receptors nih.govresearchgate.netpipitech.compatsnap.com. This sensitivity to structural arrangement means that different positional isomers can exhibit vastly different pharmacological activities, potencies, and toxicity profiles nih.govpipitech.compatsnap.com. Consequently, the synthesis and evaluation of positional isomers are crucial steps in drug discovery and development, allowing for the fine-tuning of therapeutic agents to enhance efficacy and minimize adverse effects.

Rationale for Investigating Ortho-chlorambucil in Academic Research

Chemical Properties and Identification

This compound, identified by CAS number 178481-89-5, shares the same molecular formula as chlorambucil, C14H19Cl2NO2, and a molecular weight of approximately 304.21 g/mol fda.govpharmacompass.comrsc.orgresearchgate.netepa.govpharmaffiliates.com. It is characterized as an achiral molecule fda.govrsc.org. While chlorambucil is a para-substituted phenylbutanoic acid derivative, this compound refers to a positional isomer where the substituents are arranged differently on the phenyl ring.

Table 1: Comparative Chemical Properties of Chlorambucil and this compound

| Property | Chlorambucil | This compound |

| CAS Number | 305-03-3 google.compharmacompass.compipitech.com | 178481-89-5 fda.govpharmaffiliates.comrsc.orgresearchgate.netepa.govchemicalbook.comaxios-research.com |

| Molecular Formula | C14H19Cl2NO2 google.compharmacompass.com | C14H19Cl2NO2 fda.govpharmacompass.comrsc.orgresearchgate.netepa.govpharmaffiliates.com |

| Molecular Weight | 304.2 g/mol google.compharmacompass.com | 304.21 g/mol fda.govrsc.orgresearchgate.netepa.govpharmaffiliates.comaxios-research.com |

| Melting Point | 65-69 °C google.com | Not specified in provided results |

| Stereochemistry | Achiral fda.govrsc.org | Achiral fda.govrsc.org |

| Primary Use/Status | Benchmark alkylating agent, chemotherapy drug | Identified as an impurity of Chlorambucil pharmaffiliates.com |

Research Findings and Potential Implications

The scientific literature extensively details the mechanism of action, synthesis, and clinical applications of chlorambucil fda.govnih.govdrugbank.comcore.ac.ukchemicalbook.comgpatindia.combmj.comwikipedia.orggoogle.comresearchgate.netpharmacompass.comepa.govfrontiersin.org. Its ability to alkylate and cross-link DNA remains its primary antineoplastic mechanism nih.govchemicalbook.combmj.comwikipedia.org. Studies investigating modifications to the chlorambucil structure, such as hybrid molecules or derivatives with different substituents, have explored the impact of structural changes on biological activity core.ac.uknih.govmdpi.comrsc.orgnih.govdovepress.comnih.gov. For instance, research on ortho-substituted nitrochlorambucil indicated reduced alkylating activity compared to chlorambucil, suggesting that the position of substituents can indeed modulate the drug's potency core.ac.uk. Similarly, studies involving tyrosine-chlorambucil hybrids demonstrated that the position of the phenolic hydroxyl group (ortho, meta, or para) influenced cytotoxic activity against breast cancer cell lines, with meta-substituted hybrids often showing enhanced activity nih.govmdpi.comrsc.orgnih.gov.

While these studies underscore the importance of positional effects, direct, comprehensive research detailing the specific pharmacological profile, synthesis pathways, and therapeutic potential of this compound as a distinct entity is limited in the provided search results. Its identification primarily as a chemical entity and an impurity of chlorambucil suggests that its independent biological investigation may be less advanced or less publicly disseminated compared to its para-isomer. Future academic research could focus on the synthesis and comparative in vitro and in vivo evaluation of this compound against relevant cancer cell lines and models to elucidate any unique properties or therapeutic advantages it may possess, building upon the established understanding of positional isomerism in drug design.

Compound List:

Chlorambucil

this compound

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-2-1-4-12(13)5-3-7-14(18)19/h1-2,4,6H,3,5,7-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERWRRRDFUKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170488 | |

| Record name | Ortho-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178481-89-5 | |

| Record name | Ortho-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178481895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ortho-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHO-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL3657PT9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Ortho Chlorambucil and Its Analogs

Synthetic Methodologies for Ortho-chlorambucil

The term "this compound" can refer to specific positional isomers or derivatives where an ortho-substitution is present on the phenyl ring of chlorambucil (B1668637), or it may arise as a byproduct during chlorambucil synthesis.

Targeted Synthetic Routes

Targeted synthesis of chlorambucil derivatives often involves modifying the core structure to introduce specific functionalities or positional arrangements. While direct synthesis routes for a compound explicitly named "this compound" are not widely detailed as a standalone entity, research into ortho-substituted chlorambucil analogs provides insight into such methodologies. For example, studies on tyrosine-chlorambucil hybrids have synthesized ortho-, meta-, and para-tyrosine-chlorambucil analogs to explore structural diversity, particularly regarding the position of the phenol (B47542) group on the tyrosine moiety nih.govrsc.org. These syntheses typically involve coupling chlorambucil to modified amino acids using established chemical methodologies, often yielding the desired analogs in good yields nih.gov.

Formation as an Impurity or Byproduct in Chlorambucil Synthesis

The formation of positional isomers or related compounds as impurities during the synthesis of chlorambucil is a recognized challenge in pharmaceutical manufacturing veeprho.comunr.edu.ar. While specific literature detailing an impurity explicitly named "this compound" is limited, the general principles of impurity formation in drug synthesis highlight the potential for positional isomers. Positional isomers have identical functional groups but are located at different sites on a comparable carbon chain veeprho.com. During complex multi-step syntheses, variations in reaction conditions or the presence of impurities in starting materials can lead to the formation of such isomers or related byproducts unr.edu.ar. For instance, the synthesis of chlorambucil typically involves several steps, including acylation, reduction, and substitution reactions gpatindia.comgoogle.comchemicalbook.com. Each step carries the potential for side reactions or incomplete conversions that could yield structurally similar compounds with altered substituent positions.

Chemical Modification and Conjugation Strategies

Chemical modifications and conjugation strategies are employed to create novel chlorambucil derivatives with enhanced properties, such as improved targeting, increased efficacy, or reduced toxicity.

Synthesis of Ortho-Tyrosine-Chlorambucil Analogs

The synthesis of ortho-tyrosine-chlorambucil analogs has been investigated as a strategy to develop new anticancer drugs. These hybrids link chlorambucil to tyrosine, an amino acid chosen for its structural similarity to estradiol, potentially enabling interaction with estrogen receptors nih.govmdpi.commdpi.comacademie-sciences.fr. The synthesis involves coupling chlorambucil to tyrosine, typically via ester or amide linkages, with variations in the position of the phenolic hydroxyl group on the tyrosine ring (ortho, meta, or para) being explored to understand structure-activity relationships nih.govmdpi.commdpi.com. For example, one synthetic approach involved conjugating chlorambucil to Boc-l-tyrosine-OtBu using EDC/DMAP, followed by deprotection of the Boc and OtBu groups mdpi.comresearchgate.net. These ortho-tyrosine-chlorambucil hybrids have demonstrated enhanced cytotoxic activity compared to chlorambucil itself in in vitro studies nih.govmdpi.commdpi.com.

Development of Other Ortho-Substituted Hybrid Molecules

Beyond tyrosine conjugates, research explores other ortho-substituted hybrid molecules incorporating chlorambucil or its derivatives. These efforts aim to leverage the cytotoxic properties of chlorambucil within more complex molecular architectures. For instance, carbocyclic analogs of distamycin and netropsin (B1678217) have been synthesized, incorporating chlorambucil moieties to create compounds that bind to DNA and exhibit antiproliferative and cytotoxic effects researchgate.net. While not explicitly detailing "this compound" as the core structure, these studies represent the broader development of hybrid molecules where chlorambucil is a functional component, potentially with ortho-related modifications in the appended structures.

Functionalization for Integration into Nanocarrier Systems

Functionalization of chlorambucil for integration into nanocarrier systems is a key strategy for targeted drug delivery. This approach aims to improve the pharmacokinetic profile, enhance tumor accumulation, and reduce systemic toxicity. Examples include the development of chlorambucil-functionalized mesoporous silica (B1680970) nanoparticles (MSNs) nih.gov. In this approach, chlorambucil is covalently attached to the surface of MSNs, which are designed to be between 20–50 nm in diameter to optimize cellular uptake and circulation time nih.gov. Successful functionalization is confirmed through techniques like Fourier transform infrared spectroscopy (FTIR) and elemental analysis nih.gov. These functionalized nanoparticles have shown significantly higher cytotoxicity compared to unbound chlorambucil, with improved selectivity towards cancer cells nih.gov. Other nanocarrier systems, such as PEGylated liposomes or polymeric micelles, can also be functionalized with chlorambucil or its derivatives to improve drug delivery mdpi.comnih.gov. The integration of chlorambucil into these nanocarriers can be achieved through various chemical conjugation methods, aiming to control drug release and improve therapeutic outcomes.

Molecular Mechanisms of Action in Preclinical Cellular and in Vitro Models

Modulation of Specific Intracellular Signaling Pathways

Regulation of PDL1 Expression and Degradation Pathways

Chlorambucil (B1668637) has demonstrated efficacy in reducing PD-L1 levels within cancer cells. This depletion is largely mediated by post-translational modifications, primarily targeting the ubiquitin-proteasome pathway, which is responsible for the degradation of many cellular proteins. nih.govnih.govresearchgate.net The mechanisms involved can be specific to the tumor cell type, suggesting that the cellular context influences how chlorambucil impacts PD-L1 expression. nih.govnih.gov

In vitro studies have shown that cancer cell lines expressing PD-L1 exhibit greater sensitivity to chlorambucil's growth-inhibitory effects compared to their genetically engineered counterparts that lack PD-L1. nih.govresearchgate.netbmj.com For instance, chlorambucil has been observed to reduce surface PD-L1 expression by approximately five-fold in certain cancer cell lines. bmj.com While post-translational regulation is a primary mechanism, evidence suggests that transcriptional control may also contribute to the reduction of PD-L1 in specific cellular contexts. nih.govnih.gov

Involvement of GSK3β/β-TRCP Pathway in PDL1 Reduction

A central molecular pathway implicated in chlorambucil-induced PD-L1 reduction involves the Glycogen Synthase Kinase 3 beta (GSK3β) and β-transducin repeat-containing protein (β-TRCP) complex. nih.govnih.govfrontiersin.orgmdpi.commdpi.com GSK3β acts as a key regulator by phosphorylating non-glycosylated PD-L1, specifically at threonine (T180) and serine (S184) residues. This phosphorylation event is critical as it creates a recognition site for the E3 ubiquitin ligase, β-TRCP. frontiersin.orgmdpi.commdpi.com

Upon binding to phosphorylated PD-L1, β-TRCP mediates the ubiquitination of the protein, typically through K48-linked polyubiquitination. This ubiquitination process targets PD-L1 for degradation by the proteasome. nih.govnih.govfrontiersin.orgmdpi.com Research indicates that chlorambucil treatment leads to the activation of GSK3β, which can be identified by a decrease in GSK3β's own phosphorylation status. nih.gov

Further supporting this mechanism, experimental interventions designed to inhibit GSK3β activity, such as the application of recombinant epidermal growth factor (EGF), have been shown to restore PD-L1 expression even in the presence of chlorambucil. This observation underscores the crucial role of GSK3β in mediating chlorambucil's effect on PD-L1 degradation. nih.govfrontiersin.orgmdpi.com Additionally, chlorambucil-induced PD-L1 depletion has been noted to mimic the effects of genetic PD-L1 depletion, leading to reduced tumor cell mTORC1 activation and an increase in autophagy, suggesting broader downstream consequences linked to the modulation of PD-L1 signaling. nih.govresearchgate.net

Data on Chlorambucil's Effect on PD-L1

| Cell Line Type | PD-L1 Status | Chlorambucil Effect on PD-L1 | Key Observation | Reference(s) |

| Ovarian Cancer | Expressing | Reduced | More sensitive to chlorambucil-mediated proliferation inhibition in vitro compared to PDL1-depleted lines. | nih.govresearchgate.netbmj.com |

| Melanoma | Expressing | Reduced | More sensitive to chlorambucil-mediated proliferation inhibition in vitro compared to PDL1-depleted lines. | nih.govresearchgate.netbmj.com |

| General Cancer Cell Lines | Expressing | Reduced | Chlorambucil reduced surface PD-L1 expression by approximately 5-fold. | bmj.com |

| Ovarian Cancer | PDL1-KO | Less sensitive to inhibition | Parental cells (PDL1-expressing) were more sensitive to chlorambucil-induced growth inhibition. | nih.gov |

Structure Activity Relationship Sar Studies of Ortho Chlorambucil and Its Derivatives

Comparative Analysis of Positional Isomers (Ortho-, Meta-, Para-isomers)

The position of substituents on the aromatic ring of chlorambucil (B1668637) plays a critical role in its cytotoxic activity. Studies comparing the ortho-, meta-, and para-isomers have revealed significant differences in their biological effects.

Influence of Substituent Position on Cytotoxic Activity

Research has shown that the location of the substituent group on the phenyl ring of chlorambucil analogues can significantly influence their anticancer activity. For instance, in a study involving chlorambucil-tyrosine hybrids, the positioning of the phenol (B47542) hydroxyl group was a key determinant of cytotoxicity. nih.gov The meta-substituted hybrids demonstrated greater cytotoxic activity against breast cancer cell lines compared to their ortho- and para- counterparts. nih.govnih.gov This suggests that the spatial arrangement of the functional groups is crucial for the molecule's interaction with its biological target, which in this case was hypothesized to be the estrogen receptor alpha. nih.gov

Specifically, the IC₅₀ values for meta-substituted hybrids ranged from 17.72–63.03 µM, while ortho-substituted hybrids showed values of 20.54–79.37 µM, and para-substituted compounds had values of 19.39–55.09 µM against MCF-7 and MDA-MB-231 cancer cell lines. nih.gov These findings underscore the importance of positional isomerism in the design of new chlorambucil derivatives with enhanced and more specific anticancer properties. nih.gov

Impact of Chemical Substituents on Alkylating Efficacy

The alkylating ability of chlorambucil, which is central to its cytotoxic mechanism, can be modulated by the addition of various chemical substituents. These modifications can alter the electronic properties of the molecule, thereby influencing its reactivity.

Effects of Electron-Withdrawing Groups (e.g., Nitro-group)

The introduction of electron-withdrawing groups to the nitrogen mustard pharmacophore is a common strategy to modulate the alkylating activity of these compounds. oncohemakey.comoncohemakey.com These groups decrease the nucleophilicity of the nitrogen atom, making the compound less reactive. oncohemakey.comoncohemakey.com While this might seem counterintuitive, this reduced reactivity can lead to enhanced antitumor efficacy. oncohemakey.comoncohemakey.com The aromatic ring in chlorambucil itself acts as an electron-withdrawing group, slowing down its reaction with cellular components compared to earlier nitrogen mustards. mdpi.com This controlled reactivity is believed to contribute to its therapeutic window. Further modification with potent electron-withdrawing groups, such as a nitro group, can further fine-tune this reactivity, potentially leading to derivatives with altered efficacy and selectivity. The principle is that a less reactive alkylating agent may have a better opportunity to reach its intended target, such as DNA, before reacting with other cellular nucleophiles, thereby potentially improving its therapeutic index. oncohemakey.com

Role of Linker Design in Hybrid Compounds

The design of the linker, including its length and chemical nature, can significantly influence the cytotoxic effects of the hybrid compound. mdpi.com Linkers can be broadly categorized as cleavable or non-cleavable. mdpi.com Cleavable linkers, such as esters and amides, are designed to release the active chlorambucil moiety at the target site, acting as a prodrug delivery system. mdpi.com In contrast, non-cleavable linkers result in a stable hybrid molecule that acts as a single entity. mdpi.com

Studies have shown that the type of linker can be more important than its length in determining the anticancer activity. mdpi.com For example, in some chlorambucil-evodiamine hybrids, linkers with a (CH₂)₃-O-(CH₂)₃ or (CH₂)₃ chain resulted in more potent compounds than those with (CH₂)₆ or (CH₂)₂ linkers. mdpi.com Similarly, in olaparib-chlorambucil hybrids, a longer linker was associated with better PARP1 inhibitory activity. frontiersin.org The choice of linker is therefore a critical consideration in the design of chlorambucil-based hybrid drugs to optimize their therapeutic potential. mdpi.com

Contributions of Carrier Moieties to Biological Activity (e.g., Amino Acids, Peptides)

To enhance the selectivity and uptake of chlorambucil by cancer cells, it can be conjugated to various carrier moieties, such as amino acids and peptides. These carriers can exploit specific transport mechanisms that are often overexpressed in tumor cells.

For instance, conjugating chlorambucil to L-tyrosine, a substrate for the L-type amino acid transporter 1 (LAT1) which is often overexpressed in cancer, can facilitate its cellular uptake. mdpi.comresearchgate.net These tyrosine-chlorambucil conjugates have demonstrated greater cytotoxicity than chlorambucil alone, which is attributed to their increased intracellular accumulation via LAT1. mdpi.comresearchgate.net Similarly, coupling chlorambucil to the amino acid methionine has been explored to improve its efficacy. nih.gov

Peptides, particularly cell-penetrating peptides (CPPs), have also been used as carriers for chlorambucil. mdpi.comrsc.org The undecapeptide BP16, for example, has been shown to enhance the cellular uptake of chlorambucil, thereby improving its cytotoxicity. rsc.orgnih.gov The attachment of chlorambucil to BP16 dramatically increased its cytotoxic activity by six- to nine-fold in several cancer cell lines. mdpi.com Furthermore, incorporating a cathepsin B-cleavable sequence into the linker between chlorambucil and the peptide can lead to the specific release of the drug within the lysosomal compartment of cancer cells, further enhancing its efficacy. rsc.orgnih.gov These studies highlight the potential of using amino acids and peptides as carrier moieties to develop more targeted and effective chlorambucil-based anticancer agents. rsc.orgnih.gov

Correlation between Structural Features and In Vitro/In Vivo Efficacy in Preclinical Cancer Models

The ultimate goal of modifying the structure of ortho-chlorambucil is to improve its efficacy in treating cancer. Preclinical cancer models, both in vitro (cell lines) and in vivo (animal models), are essential for evaluating the therapeutic potential of new derivatives. nih.govjetir.org

In vitro studies using various cancer cell lines allow for the initial assessment of the cytotoxic activity of new compounds and the elucidation of their mechanisms of action. jetir.org For example, studies have shown that chlorambucil can inhibit the growth of ovarian cancer and melanoma cell lines in a PDL1-dependent manner. nih.gov Furthermore, the conjugation of chlorambucil to other molecules, such as a hairpin polyamide, has been shown to significantly inhibit DNA synthesis and cell growth in human cell lines, with the conjugate being at least 100-fold more active than chlorambucil alone. oup.com

Computational Approaches in SAR: Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the structure-activity relationships (SAR) of this compound and its derivatives at the molecular level. These in silico techniques provide insights into the binding modes, interaction energies, and conformational stability of ligands within the active sites of biological targets, thereby guiding the rational design of more potent and selective therapeutic agents.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding how structural modifications, such as the positional isomerism in derivatives, affect binding affinity and biological activity.

A notable application of molecular docking in the study of this compound derivatives involves the investigation of tyrosine-chlorambucil hybrid regioisomers. nih.gov In an effort to develop new anticancer drugs with potential selectivity for breast cancer cells, ortho-, meta-, and para-tyrosine-chlorambucil analogs were synthesized. nih.gov It was hypothesized that the tyrosine moiety, bearing some structural similarity to estradiol, could enable the conjugates to bind to the estrogen receptor (ER). nih.gov

Molecular docking calculations were performed for the L-ortho, L-meta, and L-para-tyrosine phenolic regioisomers with the estrogen receptor alpha (ERα) to explore possible binding orientations and to correlate them with the observed biological activities. nih.gov The study revealed that all the tyrosine-chlorambucil hybrids were more effective than the parent drug, chlorambucil, with the meta-substituted analogs showing enhanced cytotoxic activity in both ER-positive and ER-negative breast cancer cell lines. nih.gov The docking studies helped to rationalize these findings by proposing specific interactions within the ERα binding pocket. nih.gov

Another study focused on a chlorambucil-tyrosine conjugate, Am1Gly, and its interaction with ERα. Docking simulations predicted a strong interaction, with a calculated binding energy of -10.91 kcal/mol. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view, revealing the stability of the complex over time and accounting for the flexibility of both the ligand and the protein.

The promising results from the docking of the Am1Gly conjugate with ERα were further substantiated by a 200-nanosecond MD simulation. researchgate.net The simulation confirmed the stability of the interaction between the conjugate and the receptor. researchgate.net A key technique used in conjunction with MD simulations is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) method, which is employed to calculate the binding free energy of the ligand-protein complex. For the Am1Gly-ERα complex, the MMPBSA method yielded a total binding affinity (ΔGTotal) of -48.79 kcal/mol, indicating a highly favorable and stable binding. researchgate.net These results suggest that the Am1Gly conjugate could act as an antagonist to estrogen receptors. researchgate.net

The integration of molecular docking and MD simulations provides a comprehensive understanding of the SAR for this compound derivatives. Docking helps to identify potential binding modes, while MD simulations validate the stability of these interactions and provide more accurate estimations of binding affinity. These computational insights are invaluable for the structure-based design of new derivatives with improved therapeutic profiles.

Data Tables

Table 1: Molecular Docking and Dynamics Simulation Data for Chlorambucil Derivatives

| Compound/Derivative | Target Protein | Computational Method | Key Findings | Binding Energy / Affinity |

| L-ortho-tyrosine-chlorambucil | Estrogen Receptor Alpha (ERα) | Molecular Docking | Explored possible binding orientations to correlate with biological activity. nih.gov | Not specified in the source. |

| Am1Gly (Chlorambucil-tyrosine conjugate) | Estrogen Receptor Alpha (ERα) | Molecular Docking | Prediction of strong interaction with the receptor. researchgate.net | -10.91 kcal/mol |

| Am1Gly (Chlorambucil-tyrosine conjugate) | Estrogen Receptor Alpha (ERα) | Molecular Dynamics (MD) Simulation & MMPBSA | Confirmed stable interaction over 200 ns; suggests potential as an ER antagonist. researchgate.net | ΔGTotal = -48.79 kcal/mol |

Preclinical Pharmacokinetic and Pharmacodynamic Evaluations

Tissue Distribution and Tumor Accumulation Studies in Vivo

The in vivo distribution of a chemotherapeutic agent is a critical determinant of its efficacy and toxicity. For chlorambucil (B1668637), a highly lipophilic drug, cellular uptake can occur via passive diffusion. The lower extracellular pH of tumor tissue compared to normal tissue may enhance the intracellular uptake of chlorambucil by increasing the proportion of the un-ionized free acid form nih.gov.

Studies in animal models have been conducted to understand the tissue distribution of chlorambucil. In vivo research has demonstrated that chlorambucil treatment can inhibit tumor growth in a manner dependent on the expression of Programmed Death-Ligand 1 (PD-L1) within the tumor cells cancer.gov. In mouse models of ovarian cancer and melanoma, chlorambucil was shown to be more effective against tumors expressing PD-L1 cancer.gov. Specifically, in mice with orthotopic peritoneal PD-L1-expressing ovarian cancer and subcutaneous melanoma tumors, chlorambucil demonstrated significant tumor growth reduction cancer.gov. This suggests a degree of selective activity or accumulation in the tumor microenvironment that is influenced by the tumor's biological characteristics.

Further in vivo studies have shown that chlorambucil can induce immunogenic tumor cell death in a PD-L1-dependent manner, which may contribute to its therapeutic effect cancer.gov. The depletion of PD-L1 by chlorambucil appeared to be relatively selective for tumor cells cancer.gov.

Influence of Drug Delivery Systems on Pharmacokinetic Parameters

To improve the therapeutic index of chlorambucil, various drug delivery systems have been investigated to alter its pharmacokinetic profile, enhance tumor targeting, and reduce systemic toxicity. These systems aim to increase the drug's circulation time, improve its bioavailability, and facilitate its accumulation at the tumor site.

Parenteral emulsions and nanoemulsions have been a key focus of this research. When chlorambucil was incorporated into a parenteral emulsion (CHL-PE), its pharmacokinetic parameters in C57 BL/6 male mice were significantly improved compared to a solution form of the drug. The area under the plasma concentration-time curve (AUC), mean residence time (MRT), volume of distribution, and elimination half-life were all significantly greater for the CHL-PE formulation wikipedia.org. Conversely, plasma clearance was significantly reduced wikipedia.org. These modifications in pharmacokinetics led to a significantly greater tumor growth suppression in a colon-38 adenocarcinoma mouse model wikipedia.org.

Building on this, long-circulating nanoemulsions (LNE) modified with poly(ethylene glycol) (PEG) have also been developed. Intravenous administration of a chlorambucil-loaded LNE to C57 B/6 mice resulted in a 1.4-fold higher AUC and a 1.3-fold longer half-life compared to a non-PEG-modified nanoemulsion clinpgx.orgnist.gov. When compared to a simple chlorambucil solution, the LNE formulation showed a 2.7-fold higher AUC and a 7.6-fold longer half-life clinpgx.orgnist.gov. Tissue distribution studies indicated that the LNE formulation led to a considerable decrease in drug uptake by the organs of the reticulo-endothelial system compared to the non-PEG-modified nanoemulsion clinpgx.orgnist.gov.

Nanoparticle-based delivery systems have also been explored. Chitosan-coated iron oxide nanoparticles (CS-IONPs) have been used to encapsulate chlorambucil. This nanocomposite, referred to as Chloramb-CS-IONPs, demonstrated a controlled-release profile, with approximately 89.9% of the drug released over about 83.3 hours molcan.com. This sustained release mechanism is intended to improve the bioavailability of chlorambucil molcan.com.

The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Pharmacokinetic Parameters of Chlorambucil in a Parenteral Emulsion (CHL-PE) vs. Solution in Mice

| Parameter | CHL-PE | Chlorambucil Solution |

|---|---|---|

| AUC (0-inf) (µg/ml·h) | 32.4 ± 0.1 | 16.9 ± 0.1 |

| Mean Residence Time (h) | 1.32 ± 0.01 | 0.30 ± 0.01 |

| Volume of Distribution (ml/kg) | 409 ± 15 | 180 ± 7 |

| Elimination Half-life (h) | 1.83 ± 0.1 | 0.27 ± 0.02 |

| Plasma Clearance (ml/h·kg) | 309 ± 16 | 591 ± 4 |

Data from a study in C57 BL/6 male mice. wikipedia.org

Table 2: Comparison of Pharmacokinetic Parameters of Chlorambucil in Different Nanoemulsion Formulations and Solution in Mice

| Formulation | AUC Fold Increase | Half-life Fold Increase |

|---|---|---|

| Long-Circulating Nanoemulsion (LNE) vs. Non-PEG-modified Nanoemulsion | 1.4 | 1.3 |

| Long-Circulating Nanoemulsion (LNE) vs. Chlorambucil Solution | 2.7 | 7.6 |

Data from a study in C57 B/6 mice. clinpgx.orgnist.gov

Mechanisms of Drug Resistance in Preclinical Cellular Models

Characterization of Intrinsic Resistance to Alkylating Agents

Intrinsic resistance to alkylating agents like chlorambucil (B1668637) can manifest in cancer cells even before therapeutic exposure. This inherent resistance is often linked to baseline levels of cellular defense mechanisms. For instance, some cell lines may naturally possess higher levels of DNA repair enzymes, efficient drug efflux pumps, or robust detoxification pathways. These pre-existing cellular characteristics can limit the accumulation of DNA damage caused by chlorambucil or facilitate its rapid removal, thereby conferring a degree of intrinsic resistance embopress.orgnih.gov. Understanding these baseline differences in cellular machinery is key to predicting treatment response and identifying patient populations likely to exhibit less sensitivity to chlorambucil.

Analysis of Acquired Resistance in Chlorambucil-Treated Cell Lines

Acquired resistance to chlorambucil typically develops through prolonged or repeated exposure to the drug. Preclinical studies often involve exposing initially sensitive cell lines to increasing concentrations of chlorambucil to select for resistant variants. Analysis of these resistant cell lines reveals specific molecular alterations that confer the survival advantage. These adaptations can include the upregulation of DNA repair mechanisms, increased expression of drug efflux transporters, alterations in cellular metabolism, or the activation of alternative signaling pathways that bypass the drug's cytotoxic effects patsnap.comembopress.orgnih.govnih.gov. Investigating these acquired resistance mechanisms in vitro provides valuable insights into how resistance emerges and progresses.

Role of Enhanced DNA Repair Mechanisms in Resistance

Enhanced DNA repair capacity is a primary mechanism by which cancer cells evade the cytotoxic effects of alkylating agents like chlorambucil embopress.orgnih.govnih.gov. Chlorambucil primarily induces DNA damage through alkylation and the formation of interstrand cross-links (ICLs). Cells that develop resistance often upregulate specific DNA repair pathways to efficiently counteract this damage. These pathways may include:

Single-Strand Break (SSB) Repair: Accelerated repair of SSBs, which are a consequence of alkylation, can prevent the accumulation of more severe DNA lesions nih.gov.

Nucleotide Excision Repair (NER) and Base Excision Repair (BER): These pathways are crucial for removing damaged DNA bases and nucleotides, mitigating the impact of alkylation.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for repairing DNA double-strand breaks (DSBs), which can arise from unrepaired ICLs or other DNA damage embopress.org. Studies in chronic lymphocytic leukemia (CLL) have shown a correlation between fast DNA repair phenotypes and in vitro resistance to chlorambucil nih.govnih.gov.

Contribution of Drug Efflux Transporters (e.g., MRP1) to Resistance

The increased expression or activity of drug efflux transporters is another significant contributor to chlorambucil resistance researchgate.netmdpi.comnih.govnih.gov. These membrane proteins actively pump drugs out of the cell, thereby reducing intracellular drug concentrations below cytotoxic levels. The Multidrug Resistance-associated Protein 1 (MRP1, also known as ABCC1) is a key transporter implicated in resistance to a variety of chemotherapeutic agents, including alkylating agents and their conjugates researchgate.netmdpi.comnih.govnih.gov. MRP1 can transport glutathione (B108866) S-conjugates of chlorambucil, effectively removing these metabolites from the cell nih.govnih.gov. While MRP1 is a significant factor, other transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) may also contribute to resistance depending on the cell type and drug exposure mdpi.com.

Alterations in Cellular Metabolism and Detoxification Pathways (e.g., Glutathione S-Transferase)

Cellular metabolism and detoxification pathways play a critical role in modulating the intracellular levels and activity of chlorambucil. Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of xenobiotics, including chlorambucil, with glutathione (GSH). This conjugation typically leads to the formation of less reactive or more easily excretable metabolites nih.govmdpi.comnih.govfrontiersin.orgmdpi.com.

Glutathione S-Transferases (GSTs): Elevated levels of specific GST isoforms, particularly GST-P (placental form) and GST-alpha, have been associated with increased resistance to chlorambucil nih.govmdpi.comnih.gov. For example, Yoshida rat ascites hepatoma cell lines resistant to chlorambucil showed higher GST activity and glutathione levels, and inhibition of GST activity could restore sensitivity nih.gov. Similarly, N50-4 cells, a chlorambucil-resistant variant, exhibited increased cellular GSH content and GST activity, with GSH depletion or GST inhibition enhancing chlorambucil toxicity nih.gov.

Glutathione (GSH): Increased intracellular levels of GSH itself can also contribute to resistance by providing a substrate for GSTs and other detoxification enzymes, or by directly scavenging reactive oxygen species generated during drug metabolism nih.govfrontiersin.orgmdpi.com.

Identification of Modified Drug Targets or Bypass Mechanisms

While less commonly documented for chlorambucil compared to other drug classes, resistance can also arise from alterations in the drug's target or the activation of compensatory signaling pathways that allow cells to survive despite DNA damage. For instance, mutations in genes involved in DNA replication or cell cycle control could potentially confer resistance. In chronic lymphocytic leukemia (CLL), mutations in the p53 gene have been associated with chlorambucil resistance in some cases haematologica.org. Additionally, alterations in apoptotic pathways, such as the expression of anti-apoptotic proteins like Bcl-2, might contribute to resistance by preventing programmed cell death in response to DNA damage haematologica.org.

Preclinical Strategies for Overcoming Resistance

Preclinical research has explored various strategies to overcome chlorambucil resistance, often involving combination therapies or the inhibition of resistance mechanisms:

Combination Therapies: Combining chlorambucil with other chemotherapeutic agents or targeted therapies that act via different mechanisms can enhance efficacy and overcome resistance embopress.org. For example, chlorambucil has shown potential in targeting BRCA1/2-deficient tumors and counteracting resistance to PARP inhibitors embopress.org.

Inhibition of Efflux Transporters: Co-administration of chlorambucil with efflux pump inhibitors (e.g., MRP1 inhibitors) is a strategy aimed at increasing intracellular drug concentrations in resistant cells researchgate.netmdpi.com.

Inhibition of DNA Repair Pathways: Targeting key DNA repair enzymes or pathways that are upregulated in resistant cells could re-sensitize them to chlorambucil embopress.orgnih.govnih.gov.

Modulation of Metabolic Pathways: Inhibiting GST activity or depleting GSH levels can enhance chlorambucil's efficacy in resistant cells nih.govnih.gov.

Targeting Alternative Pathways: Strategies that exploit other vulnerabilities in resistant cells, such as targeting specific mutations or signaling pathways that promote survival, are also being investigated haematologica.org.

Preclinical Combination Strategies and Synergistic Therapeutic Approaches

Combination with Established Chemotherapeutic Agents in Cell Lines and Animal Models

Preclinical investigations have explored the synergistic potential of chlorambucil (B1668637) when combined with other chemotherapeutic agents, evaluating outcomes in both cancer cell lines and animal models.

In vitro studies have demonstrated synergistic effects when chlorambucil (CLB) is combined with docosahexaenoic acid (DHA) and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in human cancer cell lines. Specifically, the combination of CLB and DHA showed synergistic induction of apoptosis in Jurkat (T-cell leukemia) and NCI-H460 (non-small cell lung cancer) cell lines, as assessed by XTT assay. Similarly, CLB combined with TRAIL also exhibited synergistic effects in both cell lines, potentially through different apoptotic pathways. The triple combination of CLB, DHA, and TRAIL further indicated synergy in Jurkat cells, with only 20% of cells surviving marshall.edu.

Hybrid molecules incorporating chlorambucil have also been developed to enhance its therapeutic profile. A hybrid compound of chlorambucil and asparagine (Compound 19) demonstrated increased cytotoxicity against the HT1080 cancer cell line, exhibiting a lower EC50 value (81.87 µM) compared to chlorambucil alone (138.85 µM) nih.gov. Furthermore, chlorambucil-tyrosine hybrids showed enhanced anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with L-hybrids being particularly effective, displaying IC50 values between 19.39 and 67.90 µM, significantly lower than chlorambucil alone (IC50 > 130 µM) nih.gov. Hybrid compounds containing chlorambucil and platinum moieties have also been synthesized with the aim of improving efficacy and reducing toxicity nih.gov.

Table 1: Chlorambucil Combinations with Established Chemotherapeutics in Cell Lines

| Combination Agent(s) | Cancer Cell Line(s) | Observed Effect | Reference |

| DHA | Jurkat, NCI-H460 | Synergistic apoptosis (XTT assay) | marshall.edu |

| TRAIL | Jurkat, NCI-H460 | Synergistic apoptosis (XTT assay) | marshall.edu |

| DHA + TRAIL | Jurkat, NCI-H460 | Synergistic apoptosis (XTT assay) | marshall.edu |

| Asparagine-Chlorambucil Hybrid | HT1080 | Increased cytotoxicity (Lower EC50) | nih.gov |

| Tyrosine-Chlorambucil Hybrids (L-form) | MCF-7, MDA-MB-231 | Enhanced anticancer activity (Lower IC50) | nih.gov |

Table 2: Chlorambucil Combinations with Established Chemotherapeutics in Animal Models

| Combination Agent | Animal Model | Cancer Type | Observed Outcome | Reference |

| Toceranib | Dogs | Solid Tumors | CBR: 55.3%, ORR: 10.5%, Median PFS: 45.5 days, Median MST: 259 days | mdpi.com |

Synergistic Effects with Immunomodulatory Therapies (e.g., Anti-PDL1 Antibodies)

Chlorambucil has shown promise in modulating the tumor microenvironment and enhancing the efficacy of immunotherapies, particularly immune checkpoint inhibitors like anti-PD-L1 antibodies. Preclinical studies indicate that chlorambucil can pharmacologically deplete tumor cell-expressed Programmed Death-Ligand 1 (PD-L1). This depletion mechanism can reverse resistance to anti-PD-L1 therapy in tumors that are otherwise unresponsive nih.govnih.govbmj.com.

Table 3: Chlorambucil Combinations with Immunomodulatory Therapies

| Combination Agent | Tumor Model | Observed Effect | Mechanism/Immune Component | Reference |

| Anti-PD-L1 | ID8agg Ovarian Cancer Xenograft (Orthotopic) | Enhanced αPDL1 efficacy in resistant tumors, improved NK cell activity | PD-L1 depletion, NK cell activation | nih.gov |

| Anti-PD-L1 | B16 Melanoma Xenograft (Subcutaneous) | Enhanced αPDL1 efficacy in resistant tumors, improved NK cell activity | PD-L1 depletion, NK cell activation | nih.gov |

| Anti-PD-L1 | PDL1KO B16 Xenograft | Reduced exhausted PD1+ NK cells (in combination treatment) | PD-L1 depletion | bmj.com |

Integration with Novel Targeted Molecular Therapies

The development of hybrid molecules represents a strategy to integrate chlorambucil with other pharmacophores, aiming for improved targeted delivery and enhanced anti-cancer activity. As mentioned in Section 7.1, hybrid compounds of chlorambucil with asparagine and tyrosine analogues have demonstrated increased cytotoxicity and enhanced anticancer effects in vitro against various cancer cell lines nih.gov. These hybrids are designed to leverage the properties of both the chlorambucil moiety and the linked molecule, potentially improving specificity and therapeutic outcomes.

Exploration of Sequential versus Concurrent Administration Protocols

The current literature review did not yield specific preclinical studies that directly compare sequential versus concurrent administration protocols for chlorambucil in combination therapies. Further research may be needed to elucidate optimal scheduling strategies for maximizing synergistic effects.

Mechanistic Elucidation of Synergistic Interactions

The synergistic interactions observed with chlorambucil in combination therapies are attributed to several mechanisms:

DNA Damage and Apoptosis Induction: As an alkylating agent, chlorambucil directly damages cancer cell DNA by forming cross-linkages and alkylating DNA bases, leading to cell cycle arrest and apoptosis marshall.edumdpi.comdrugbank.com. Combinations can amplify this effect or trigger apoptosis through complementary pathways.

Enhanced Cellular Uptake: Certain agents, like DHA, may increase the fluidity of cancer cell membranes, facilitating greater diffusion of chlorambucil into the cells and thus enhancing its cytotoxic effects marshall.edu.

Tumor PD-L1 Depletion and Immunomodulation: Chlorambucil's ability to reduce tumor cell PD-L1 expression is a key mechanism for synergizing with anti-PD-L1 therapies. This depletion can overcome immunotherapy resistance and boost anti-tumor immune responses, particularly involving NK cells nih.govnih.govbmj.com. The GSK3β/β-TRCP pathway has been implicated in chlorambucil-mediated PD-L1 ubiquitination nih.gov. Additionally, chlorambucil can reduce the population and function of immunosuppressive regulatory T cells, potentially enhancing other immune-based treatments mdpi.com.

Anti-angiogenic Activity: Chlorambucil has been shown to inhibit endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis mdpi.com. This property may contribute to synergistic effects when combined with agents that also target vascularization.

Table 4: Mechanisms of Synergistic Interactions with Chlorambucil

| Combination Partner(s) | Observed Synergistic Mechanism | Evidence | Reference |

| DHA | Increased cell membrane fluidity | Facilitates chlorambucil diffusion into cells | marshall.edu |

| TRAIL | Complementary apoptotic pathways | Triggers apoptosis via different cellular routes | marshall.edu |

| Anti-PD-L1 | Tumor PD-L1 depletion; enhanced NK cell activity | Reverses immunotherapy resistance; boosts anti-tumor immunity | nih.govnih.govbmj.com |

| Toceranib | Anti-angiogenesis | Combined inhibition of tumor vascularization | mdpi.com |

| General Chemo | DNA damage, cell cycle arrest, apoptosis | Alkylating properties of chlorambucil | marshall.edumdpi.comdrugbank.com |

| General Immuno | Reduction of regulatory T cells (Tregs) | Decreased immunosuppression, potentially enhancing other immunotherapies | mdpi.com |

Evaluation of Combination Regimens in Orthotopic and Xenograft Preclinical Tumor Models

Orthotopic and xenograft preclinical tumor models are crucial for evaluating the efficacy of combination regimens, as they better mimic the complex tumor microenvironment and metastatic processes compared to subcutaneous models researchgate.netplos.orgiiarjournals.orgnih.govdovepress.com.

Studies have utilized orthotopic xenograft models to assess chlorambucil-based combinations. For instance, in orthotopic peritoneal ID8agg ovarian cancer xenografts, chlorambucil in combination with anti-PD-L1 antibodies demonstrated enhanced efficacy, particularly in tumors resistant to anti-PD-L1 therapy alone. This combination improved anti-tumor immunity, with a significant role attributed to NK cells nih.gov. Similar findings were observed in subcutaneous B16 melanoma xenografts when combined with anti-PD-L1, highlighting chlorambucil's ability to potentiate immunotherapy nih.gov.

While not directly involving chlorambucil combinations, research employing patient-derived orthotopic xenograft (PDOX) models for sarcomas has established the utility of these models for identifying effective combination therapies, such as those involving CDK inhibitors like palbociclib (B1678290) with mTOR inhibitors or multikinase inhibitors nih.gov. This underscores the translational relevance of PDOX models for testing complex therapeutic strategies. The veterinary study combining chlorambucil and Toceranib in dogs with solid tumors also represents an evaluation in a relevant animal model mdpi.com.

Table 5: Chlorambucil Combinations in Orthotopic/Xenograft Models

| Combination Agent | Model Type | Cancer Type | Key Finding | Reference |

| Anti-PD-L1 | Orthotopic Xenograft | Ovarian Cancer (ID8agg) | Enhanced αPDL1 efficacy in resistant tumors; improved NK cell activity | nih.gov |

| Anti-PD-L1 | Subcutaneous Xenograft | Melanoma (B16) | Enhanced αPDL1 efficacy in resistant tumors; improved NK cell activity | nih.gov |

| Toceranib | Veterinary Animal Model | Solid Tumors (Dogs) | Clinical benefit observed; potential synergistic anti-angiogenic effect | mdpi.com |

Compound List:

Chlorambucil (CLB)

Docosahexaenoic acid (DHA)

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)

Asparagine

Tyrosine

Toceranib

Olaparib

Oxaliplatin

Lomustine

Mechlorethamine

Acalabrutinib

Bendamustine

Carboplatin

Carmustine

Hydroxyurea

Ifosfamide

Cyclophosphamide

Cyclosporine

Cyclothiazide

Cyclopenthiazide

Cladribine

Clobetasol propionate (B1217596)

Clofarabine

Amifampridine

Amobarbital

Ambroxol

Belatacept

Busulfan

Vitamin E

Clobazam

Clonazepam

Cyanocobalamin

Influenza A (H5N1) vaccine

Cholera vaccine

Live virus vaccines

Talimogene laherparepvec

Efalizumab

Natalizumab

Rituximab

Chimeric Antigen Receptor T-cells (CAR-T cells)

Palbociclib

Everolimus

Sorafenib

UFT (5-fluorouracil prodrug)

Programmed Death-Ligand 1 (PD-L1)

Glycogen Synthase Kinase 3 Beta (GSK3β)

Beta-Transducin Repeat-Containing Protein (β-TRCP)

Advanced Drug Delivery Systems Research for Ortho Chlorambucil Analogs

Nanoparticle-Based Drug Delivery Platforms

Nanoparticles offer a versatile platform for the delivery of anticancer agents like ortho-chlorambucil. Their small size and large surface area-to-volume ratio allow for efficient drug loading and the potential for surface modifications to achieve targeted delivery. Various types of nanoparticles are being investigated for their potential to improve the therapeutic index of this compound analogs.

Mesoporous Silica (B1680970) Nanoparticles for Targeted Delivery

Mesoporous silica nanoparticles (MSNs) have emerged as a promising carrier for anticancer drugs due to their high drug-loading capacity, biocompatibility, and tunable pore size. Research has demonstrated the successful functionalization of MSNs with chlorambucil (B1668637).

In one study, MSNs with a diameter of approximately 30 nm were synthesized and functionalized with chlorambucil. This size is considered optimal for enhanced cellular uptake and improved therapeutic efficacy. The successful attachment of chlorambucil to the surface of the nanoparticles was confirmed through various analytical techniques. Cytotoxicity assays revealed that the chlorambucil-functionalized MSNs exhibited significantly higher cytotoxicity against colon carcinoma (CT26WT) and lung adenocarcinoma (A549) cells compared to the free drug. ijarmps.org Notably, the selectivity of the MSN-chlorambucil conjugate towards the A549 cell line was 8.84 times greater than that of unbound chlorambucil, and its selectivity towards the CT26WT cell line was three times greater. ijarmps.org This suggests that delivering chlorambucil via MSNs can enhance its anticancer activity while potentially reducing side effects on normal cells. ijarmps.org

| Parameter | Value |

| Nanoparticle Type | Mesoporous Silica Nanoparticles (MSNs) |

| Functionalization | Chlorambucil |

| Particle Diameter | ~30 nm |

| Cancer Cell Lines Tested | CT26WT (Colon Carcinoma), A549 (Lung Adenocarcinoma) |

| Increased Selectivity (A549) | 8.84-fold |

| Increased Selectivity (CT26WT) | 3-fold |

Polymeric Nanoparticles and Micelles

Polymeric nanoparticles are another class of carriers being investigated for the delivery of chlorambucil. These nanoparticles can be formulated to achieve prolonged release of the drug, potentially reducing dosing frequency and improving patient compliance. ijarmps.org The goal of encapsulating chlorambucil into polymeric nanoparticles is to enable direct delivery to cancer cells, thereby protecting normal cells from the drug's adverse effects. ijarmps.orgallmultidisciplinaryjournal.com

One approach involves the use of poly(lactic-co-glycolic acid) (PLGA) to create chlorambucil-loaded nanoparticles using a solvent evaporation method. allmultidisciplinaryjournal.com This method has achieved a drug encapsulation efficiency of up to 92.85%. allmultidisciplinaryjournal.com Another study focused on the fabrication of poly(HPMA)–chlorambucil conjugate nanoparticles. These nanoparticles, with a chlorambucil loading content of over 10 wt%, self-assemble into uniform particles with an average diameter of 200 nm. rsc.org In vitro studies showed that these conjugates have a marked antitumor effect against HepG2 and MCF-7 cell lines. rsc.org

Furthermore, chlorambucil-loaded poly(butylcyanoacrylate) nanoparticles have been developed. These nanoparticles have an average size of approximately 170 nm and have been shown to increase the stability of the drug, thus preventing its hydrolysis. researchgate.net

| Polymer | Nanoparticle Size | Key Findings |

| Poly(lactic-co-glycolic acid) (PLGA) | Not specified | Up to 92.85% drug encapsulation efficiency. allmultidisciplinaryjournal.com |

| Poly(HPMA) | ~200 nm | Marked antitumor effect against HepG2 and MCF-7 cells. rsc.org |

| Poly(butylcyanoacrylate) | ~170 nm | Increased drug stability and prevention of hydrolysis. researchgate.net |

Liposomal Formulations, Including Photoresponsive Prodrug-Based Systems

Liposomal and nanoassembly formulations offer a flexible platform for delivering hydrophobic drugs like chlorambucil. A novel approach in this area is the development of photoresponsive prodrug-dye nanoassemblies.

One such system involves the co-assembly of a boron-dipyrromethene-chlorambucil (BODIPY-chlorambucil) prodrug with the near-infrared dye IR783. nih.gov This results in the formation of nanoparticles with a very high prodrug loading capacity of approximately 99%. nih.gov The delivery system is designed for light-controllable drug release. Upon light irradiation, the BODIPY-chlorambucil prodrug undergoes a photocleavage reaction, leading to the disassembly of the nanoparticles and the release of free chlorambucil. nih.gov This strategy not only allows for spatiotemporal control of drug release but also enhances the therapeutic efficacy of chlorambucil, which is known to hydrolyze rapidly in aqueous solutions. nih.gov

| Formulation | Prodrug | Loading Capacity | Release Trigger |

| Prodrug-dye nanoassembly | Boron-dipyrromethene-chlorambucil | ~99% | Light irradiation |

Iron Oxide Nanoparticles for Magnetic Targeting

Iron oxide nanoparticles (IONPs) are being explored for the magnetically targeted delivery of chlorambucil, particularly for leukemia. allmultidisciplinaryjournal.comnih.gov In this approach, IONPs (specifically magnetite, Fe3O4) serve as the core, and a polymer like chitosan acts as a shell to encapsulate the drug, forming Chlorambucil-Chitosan-IONPs (Chloramb-CS-IONPs). allmultidisciplinaryjournal.comnih.gov

These nanocomposites have an average size of about 15 nm and a drug loading capacity of 19%. allmultidisciplinaryjournal.comnih.gov The release of chlorambucil from these nanoparticles is controlled, with approximately 89.9% of the drug being released over a period of about 5000 minutes. allmultidisciplinaryjournal.comnih.gov In vitro studies on leukemia cancer cell lines (WEHI) have shown that chlorambucil delivered via this nanocomposite is more efficient than the free drug. allmultidisciplinaryjournal.comnih.gov The magnetic properties of the IONPs allow for the potential to guide the drug to the tumor site using an external magnetic field, thereby increasing the local concentration of the drug and reducing systemic toxicity. allmultidisciplinaryjournal.com

| Parameter | Value |

| Nanoparticle Type | Iron Oxide Nanoparticles (IONPs) with Chitosan shell |

| Average Size | 15 nm |

| Drug Loading | 19% |

| Release Profile | ~89.9% release in 5000 minutes |

| Target Indication | Leukemia |

Prodrug Strategies for Enhanced Bioavailability and Targeting

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active drug. This strategy can be employed to improve the physicochemical properties of a drug, such as its solubility and stability, and to achieve targeted drug delivery.

pH-Triggered Nano-prodrugs for Oral Administration

Research has focused on the development of pH-triggered, carrier-free nanodrugs for precise tumor targeting. One such system involves the self-assembly of dasatinib and chlorambucil. These nanodrugs exhibit dynamic changes in response to the acidic tumor microenvironment.

These nano-prodrugs demonstrate a size transition from 175 nm to over 500 nm over 12 hours and a reversal of surface charge from -2.3 mV to over 0.2 mV as the pH becomes more acidic. These changes facilitate improved cellular uptake and result in synergistic cytotoxicity in various tumor cell lines, including A549, HepG2, K562, and THP1. The pH-sensitive nature of these nano-prodrugs allows for the targeted release of the active drugs within the tumor environment, enhancing their therapeutic effect while minimizing exposure to healthy tissues.

| Parameter | Characteristic |

| Nanodrug Composition | Self-assembled Dasatinib and Chlorambucil |

| Initial Size | 175 nm |

| Size after 12h at acidic pH | >500 nm |

| Initial Surface Charge | -2.3 mV |

| Surface Charge at acidic pH | >0.2 mV |

| Release Trigger | Acidic pH of tumor microenvironment |

| Tested Tumor Cell Lines | A549, HepG2, K562, THP1 |

Amino Acid Conjugates for Transporter-Mediated Uptake (e.g., LAT1)

A significant strategy to enhance the selectivity and uptake of chlorambucil analogs into tumor cells involves conjugation with amino acids to target specific transporters that are overexpressed in cancer. The L-type Amino Acid Transporter 1 (LAT1) is a prime target, as it is frequently upregulated in various cancers to meet the high demand for essential amino acids required for rapid proliferation. nih.govnih.govmdpi.com

Researchers have explored this by synthesizing chlorambucil derivatives conjugated to L-tyrosine, a natural substrate for LAT1. nih.govmdpi.com While chlorambucil itself typically enters cells non-specifically via passive diffusion, these amino acid conjugates can hijack the LAT1 transporter for active and more specific uptake. mdpi.com

Key Research Findings:

Enhanced Cellular Uptake: In studies using the human breast cancer cell line MCF-7, L-tyrosine-chlorambucil conjugates (linked via either ester or amide bonds) demonstrated significantly higher cellular uptake compared to free chlorambucil. nih.gov

LAT1 Binding: Unlike the parent drug, the L-tyrosine conjugates were found to bind to the LAT1 transporter with an affinity similar to that of L-tyrosine itself. nih.gov

Increased Cytotoxicity: The higher intracellular concentration of the drug achieved through LAT1-mediated transport resulted in greater antiproliferative activity and cytotoxicity against cancer cells compared to chlorambucil alone. nih.govmdpi.com This suggests that targeting LAT1 can overcome some of the non-selective effects of the drug.

This transporter-mediated approach serves as a powerful proof-of-concept for developing prodrugs of chlorambucil analogs that offer site-selective delivery and enhanced chemotherapeutic activity. mdpi.com

| Conjugate Type | Target Transporter | Cell Line | Key Outcome |

| L-tyrosine-chlorambucil (ester linkage) | LAT1 | MCF-7 (Breast Cancer) | Significantly higher cellular uptake and cytotoxicity than chlorambucil. nih.gov |

| L-tyrosine-chlorambucil (amide linkage) | LAT1 | MCF-7 (Breast Cancer) | Bound to LAT1 with high affinity, leading to enhanced antiproliferative activity. nih.govmdpi.com |

| D- and L-tyrosine-chlorambucil analogs | Not specified | MCF-7, MDA-MB-231 | Showed significantly greater in vitro anticancer activity compared to chlorambucil. nih.gov |

Receptor-Mediated and Active Targeting Approaches

Active targeting strategies aim to deliver chemotherapeutics more precisely to cancer cells by exploiting receptors that are overexpressed on their surface. This approach can increase the drug's therapeutic index while minimizing damage to healthy tissues.

One explored avenue involves conjugating chlorambucil to ligands that bind to specific cancer cell receptors. For instance, research has demonstrated the potential of mitochondrial-targeted chlorambucil. umich.edu By attaching a mitochondrial-targeting moiety, the drug can be directed to the mitochondria of cancer cells, which have a higher membrane potential than normal cells. mdpi.com This targeted delivery was shown to induce cell cycle arrest and enhance cell death, achieving an 80-fold increase in potency in breast and pancreatic cancer cell lines that were insensitive to the parent drug. umich.edu

Another innovative approach uses magnetic iron oxide nanoparticles (IONPs) as a carrier for chlorambucil. In a study targeting leukemia cells, chlorambucil was loaded onto chitosan-coated IONPs. nih.govresearchgate.net This nanocomposite system allows for magnetically targeted drug delivery, concentrating the therapeutic agent at the tumor site through the application of an external magnetic field. nih.gov

Table of Targeting Strategies:

| Targeting Moiety/System | Target | Cancer Model | Key Advantage |

|---|---|---|---|

| Mitochondrial-targeting group | Mitochondria | Breast and Pancreatic Cancer | Overcame drug resistance, 80-fold enhanced potency. umich.edu |

| Chitosan-Coated Iron Oxide Nanoparticles (IONPs) | Magnetic Targeting | Leukemia | Potential for magnetically guided drug delivery and sustained release. nih.govresearchgate.net |

Development of Controlled and Sustained Release Formulations

The development of controlled and sustained release formulations is crucial for optimizing the pharmacokinetic profile of a drug, maintaining therapeutic concentrations over time, and improving patient compliance by reducing dosing frequency. mdpi.compharmtech.com For a drug like chlorambucil, which can be limited by poor solubility and a short half-life, such formulations are of significant interest. nih.gov

Key Formulation Technologies:

Hydrogel-Based Systems: Researchers have investigated poly(N-isopropylacrylamide) (PNIPA) hydrogels containing beta-cyclodextrin moieties for the controlled release of chlorambucil. The inclusion of beta-cyclodextrin was found to significantly enhance the release of the drug from the hydrogel matrix. nih.gov

Acoustically-Triggered Emulsions: An innovative approach involves using micron-sized perfluoropentane (PFP) emulsions as carriers for chlorambucil. The release of the drug is triggered by acoustic droplet vaporization (ADV), where ultrasound converts the superheated emulsion into gas bubbles. nih.gov In one study, applying ultrasound to a chlorambucil-loaded emulsion resulted in an 84.3% inhibition of cellular growth, compared to 46.7% for the emulsion without ultrasound, demonstrating that ADV can substantially enhance drug delivery. nih.gov

Nanoparticle Systems: Chitosan-coated iron oxide nanoparticles (Chloramb-CS-IONPs) have been shown to provide controlled release of chlorambucil. researchgate.net In vitro studies demonstrated that approximately 89.9% of the drug was released over a period of about 5000 minutes, following a pseudo-second order release kinetic model. researchgate.net

These diverse systems highlight the potential to tailor the release profile of chlorambucil analogs to specific therapeutic needs, improving efficacy and stability. ascendiacdmo.com

| Formulation Type | Release Mechanism | Key Feature |

| PNIPA Hydrogels with beta-cyclodextrin | Diffusion from hydrogel matrix | Beta-cyclodextrin enhances drug release. nih.gov |

| Perfluoropentane (PFP) Emulsion | Acoustic Droplet Vaporization (ADV) | Ultrasound-triggered, on-demand drug release. nih.gov |

| Chitosan-Coated Iron Oxide Nanoparticles | Diffusion from nanocomposite | Slow, sustained release over an extended period (~5000 min). researchgate.net |

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are fundamental for separating ortho-chlorambucil from its isomers and other components within a biological matrix, such as plasma, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For chlorambucil (B1668637) and its impurities, reversed-phase HPLC is the most common approach. pharmacopeia.cn An HPLC method for this compound would be designed to ensure sufficient resolution from para-chlorambucil. A typical method would utilize a C18 stationary phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an acid modifier such as formic or phosphoric acid to ensure good peak shape. pharmacopeia.cnnih.gov Detection is commonly performed using ultraviolet (UV) spectroscopy, typically at a wavelength around 258 nm. pharmacopeia.cn

While specific validated method parameters for this compound are not widely published, the table below outlines typical parameters for its closely related isomer, para-chlorambucil, which would serve as a starting point for method development for the ortho-isomer.

| Parameter | Typical Condition for para-Chlorambucil Analysis | Reference |

|---|---|---|

| Column | LiChrospher 100 RP-18 end-capped | pharmacopeia.cn |

| Mobile Phase | Acetonitrile, water, and formic acid (pH 2.6) | pharmacopeia.cn |

| Detection | UV at 258 nm | pharmacopeia.cn |

| Lower Limit of Quantification (LLOQ) in Plasma | 0.075 µg/mL | pharmacopeia.cn |

| Sample Preparation | Protein precipitation with methanol (B129727) | pharmacopeia.cn |

Gas Chromatography (GC) is another powerful separation technique, but it requires analytes to be volatile and thermally stable. Compounds like this compound, which contain polar functional groups (a carboxylic acid and an amine), are not suitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and less reactive form. This process typically involves reacting the polar functional groups to replace active hydrogens.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low levels of drugs in complex biological matrices. pharmaffiliates.com The liquid chromatography component separates this compound from other compounds, and the mass spectrometer provides detection based on the specific mass-to-charge ratio (m/z) of the analyte and its fragments.

For analysis, a sample preparation step such as protein precipitation or solid-phase extraction is typically required. pharmacopeia.cn The analyte is then ionized, commonly using an electrospray ionization (ESI) source, before being analyzed by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity. nih.gov

The table below shows a validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug, illustrating the type of parameters that would be established for an this compound assay.

| Parameter | Example Condition for para-Chlorambucil Analysis | Reference |

|---|---|---|

| Chromatography | Diamonsil ODS column with gradient elution | nih.gov |

| Mobile Phase | 0.2% aqueous formic acid and acetonitrile | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precision (Intra- and Inter-day) | Within 9.11% | nih.gov |

| Accuracy | Not more than 11.07% | nih.gov |

Similar to GC, GC-MS/MS requires a derivatization step to make this compound sufficiently volatile for analysis. This technique couples the high separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. After derivatization, the compound is separated on a GC column and subsequently ionized and fragmented. The mass spectrometer then monitors specific parent-to-daughter ion transitions, providing excellent specificity and reducing background interference. A study on the determination of chlorambucil in plasma utilized an HP-5MSUI column and electron impact ionization. pharmacopeia.cnnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to characterize this compound. The key to confirming the "ortho" substitution pattern lies in the analysis of the signals from the aromatic protons.

The table below illustrates the conceptual differences expected in the ¹H NMR aromatic region for ortho- and para-chlorambucil.

| Isomer | Expected Aromatic ¹H NMR Signals | Rationale |

|---|---|---|

| This compound | Four separate signals, each integrating to one proton. Complex splitting patterns (doublet, triplet, etc.). | Asymmetrical substitution leads to four chemically non-equivalent aromatic protons. |

| para-Chlorambucil | Two signals, each integrating to two protons. Typically appear as two distinct doublets (an AA'BB' system). | Symmetrical substitution results in only two types of chemically equivalent aromatic protons. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of this compound, providing insights into its molecular structure by identifying its functional groups. ias.ac.in The analysis involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which corresponds to the vibrational frequencies of the molecule's bonds. edinst.com

The FTIR spectrum of chlorambucil, and by extension its ortho-isomer, displays characteristic peaks that confirm its structural integrity. ias.ac.in These spectra are typically recorded in the region of 4000–400 cm⁻¹. ias.ac.in Analysis of the vibrational frequencies allows for the assignment of specific bands to the various functional groups present in the this compound molecule. ias.ac.insemanticscholar.org For instance, the presence of aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and vibrations associated with the carboxylic acid and the nitrogen mustard moieties would be expected. The differentiation between ortho-, meta-, and para-isomers can be achieved by analyzing the C-H out-of-plane bending region of the spectrum. psu.edu

A study on chlorambucil utilized FTIR spectroscopy to confirm the chemical structure of the compound when encapsulated in nanoparticles. scirp.org The technique is also employed in conjunction with Raman spectroscopy for a more comprehensive vibrational analysis. ias.ac.in

Table 1: Key FTIR Vibrational Modes for Aromatic Compounds Relevant to this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretching (Aromatic) | 3100 - 3000 | Indicates the presence of the benzene ring. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Multiple bands are characteristic of the aromatic ring. |

| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands can help distinguish between ortho, meta, and para substitution. For ortho-disubstituted benzenes, a strong band is typically observed between 770-735 cm⁻¹. |

| C-N Stretching | 1350 - 1000 | Associated with the amine group. |

| C=O Stretching (Carboxylic Acid) | 1725 - 1700 | Characteristic of the carbonyl group in the carboxylic acid. |

| O-H Stretching (Carboxylic Acid) | 3300 - 2500 | A very broad band is typical for the hydroxyl group of a carboxylic acid. |

| C-Cl Stretching | 800 - 600 | Indicates the presence of the chloroethyl groups. |